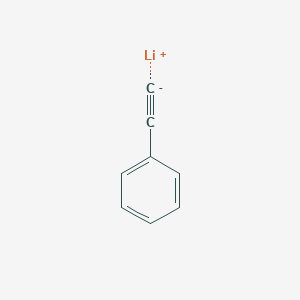

Lithium phenylacetylide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

lithium;ethynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5.Li/c1-2-8-6-4-3-5-7-8;/h3-7H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNSLYOGEBCFYDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[C-]#CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Li | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20392474 | |

| Record name | (Phenylethynyl)lithium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4440-01-1 | |

| Record name | (Phenylethynyl)lithium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium phenylacetylide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Lithium Phenylacetylide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of lithium phenylacetylide. It is intended to be a valuable resource for researchers in organic synthesis, materials science, and drug development who utilize or are considering the use of this highly reactive organolithium reagent. This document details the compound's physical characteristics, provides experimental protocols for its synthesis and analysis, and presents logical workflows for its application.

Core Physical Properties

This compound is a powerful nucleophile and a key intermediate in the synthesis of a wide array of organic compounds. A thorough understanding of its physical properties is crucial for its safe handling, storage, and effective use in chemical reactions.

General Characteristics

This compound is an organolithium compound with the chemical formula C₈H₅Li. In its solid state, it is typically a colorless to pale yellow crystalline powder[1][2]. Due to the highly polarized carbon-lithium bond, it is extremely reactive and sensitive to both air and moisture. Consequently, it must be handled under an inert atmosphere (e.g., argon or nitrogen).

Quantitative Physical Data

The following table summarizes the key quantitative physical properties of this compound. It is important to note that as an air- and moisture-sensitive compound, some of these properties are determined for the compound in solution or under specific inert conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₅Li | [1][2][3] |

| Molecular Weight | 108.07 g/mol | [4] |

| Appearance | Colorless to pale yellow crystalline powder | [1][2] |

| Melting Point | 70-74 °C | [1][2] |

| Boiling Point | Decomposes at elevated temperatures | N/A (Expected behavior for organolithium salts) |

| Solubility | Soluble in non-polar organic solvents | [1][2] |

| - Diethyl ether | [1][2] | |

| - Tetrahydrofuran (B95107) (THF) | ||

| - Benzene | [1][2] | |

| - Carbon disulfide | [1][2] | |

| Density (of 1.0 M solution in THF) | 0.91 g/mL at 25 °C |

Spectroscopic and Structural Data

Spectroscopic analysis is essential for confirming the identity and purity of this compound. Due to its reactivity, these analyses are typically performed on solutions under an inert atmosphere.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for characterizing organolithium compounds. For this compound, ¹H, ¹³C, and ⁷Li NMR would be informative. While specific, high-resolution spectra are not widely published, the expected chemical shifts can be inferred from related compounds and general principles of organometallic NMR.

-

¹H NMR: The aromatic protons on the phenyl group would appear in the aromatic region (typically δ 7-8 ppm), with their exact shifts and coupling patterns influenced by the electron-donating acetylide group.

-

¹³C NMR: The carbon atoms of the phenyl ring would resonate in the aromatic region (δ 120-150 ppm). The acetylenic carbons are of particular interest, with the lithiated carbon expected to be significantly deshielded.

-

⁷Li NMR: ⁷Li NMR is highly sensitive to the coordination environment of the lithium ion. The chemical shift would indicate the degree of aggregation (monomer, dimer, etc.) and solvation by the solvent.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the presence of the carbon-carbon triple bond (C≡C). The C≡C stretching frequency in metal acetylides is typically found in the range of 2050-2150 cm⁻¹. The exact position of this band for this compound would be sensitive to its aggregation state and solvent coordination.

Crystal Structure

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound and the determination of its key physical properties. All procedures must be carried out under a dry, inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.

Synthesis of this compound

This protocol describes the in situ preparation of a this compound solution in tetrahydrofuran (THF).

Materials:

-

Phenylacetylene (B144264) (freshly distilled)

-

n-Butyllithium (n-BuLi) in hexanes (concentration accurately determined)

-

Anhydrous tetrahydrofuran (THF)

-

Schlenk flask and other appropriate oven-dried glassware

-

Magnetic stirrer and stir bar

-

Syringes and needles

Procedure:

-

Assemble a dry Schlenk flask equipped with a magnetic stir bar and a rubber septum under a positive pressure of inert gas.

-

Add freshly distilled phenylacetylene to the flask via syringe.

-

Add anhydrous THF to the flask to dissolve the phenylacetylene.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add one equivalent of n-BuLi solution dropwise via syringe to the stirred solution. The addition should be controlled to maintain the low temperature.

-

After the addition is complete, allow the reaction mixture to stir at -78 °C for 30 minutes.

-

The resulting solution of this compound is then ready for use in subsequent reactions.

Determination of Melting Point

The melting point of air-sensitive compounds like this compound must be determined in a sealed capillary under an inert atmosphere.

Materials:

-

Solid this compound

-

Glass capillary tubes

-

Melting point apparatus

-

Glovebox or Schlenk line

Procedure:

-

Inside a glovebox, finely powder a small amount of solid this compound.

-

Load the powdered sample into a glass capillary tube to a height of 2-3 mm.

-

Seal the open end of the capillary tube using a flame. This must be done carefully to avoid decomposition of the sample.

-

Place the sealed capillary tube into a standard melting point apparatus.

-

Heat the sample at a rate of approximately 10-15 °C per minute for a rapid initial determination.

-

For an accurate measurement, repeat the process with a fresh sample, heating at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.

-

Record the temperature range from the first appearance of liquid to the complete melting of the solid.

Acquisition of NMR Spectra

Preparing an NMR sample of an air-sensitive compound requires the exclusion of air and moisture.

Materials:

-

This compound solution

-

Deuterated solvent (e.g., THF-d₈, C₆D₆), dried over a suitable drying agent

-

NMR tube with a sealable cap (e.g., a J. Young tube)

-

Glovebox or Schlenk line

Procedure:

-

Inside a glovebox, transfer the desired amount of this compound solution into a clean, dry vial.

-

Add the appropriate volume of deuterated solvent to achieve the desired concentration.

-

Carefully transfer the solution into the NMR tube.

-

Seal the NMR tube.

-

Remove the sealed NMR tube from the glovebox and acquire the NMR spectra as per the instrument's standard operating procedures for the desired nuclei (¹H, ¹³C, ⁷Li).

Acquisition of IR Spectrum

Obtaining an IR spectrum of an air-sensitive solution requires a sealed IR cell.

Materials:

-

This compound solution

-

Anhydrous solvent (e.g., THF)

-

Sealed IR solution cell (e.g., with NaCl or KBr windows)

-

FTIR spectrometer

-

Glovebox or Schlenk line

Procedure:

-

Inside a glovebox, assemble the sealed IR solution cell.

-

Using a gas-tight syringe, inject the this compound solution into the cell, ensuring no air bubbles are introduced.

-

Seal the ports of the cell.

-

Remove the sealed cell from the glovebox and place it in the sample compartment of the FTIR spectrometer.

-

Acquire the IR spectrum, ensuring to first run a background spectrum of the pure solvent in the same cell.

Logical and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key logical and experimental workflows involving this compound.

References

Lithium Phenylacetylide: A Comprehensive Technical Guide for Researchers

CAS Number: 4440-01-1

This guide provides an in-depth overview of lithium phenylacetylide, a critical reagent in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details its chemical properties, molecular structure, and common experimental protocols.

Core Chemical and Physical Properties

This compound is an organolithium compound valued for its role as a strong nucleophile and base. It is primarily utilized to introduce the phenylethynyl group into a variety of molecular scaffolds.[1] It is commercially available, often as a solution in tetrahydrofuran (B95107) (THF).[2]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 4440-01-1 | [1][2][3][4][5][6] |

| Molecular Formula | C₈H₅Li | [3][4][6] |

| Molecular Weight | 108.07 g/mol | [2] |

| Appearance | Colorless to pale yellow solid/crystalline powder | [3] |

| Melting Point | 70-74 °C | [3] |

| Density | 0.91 g/mL at 25 °C (for 1.0 M solution in THF) | [1][2] |

| Flash Point | -17 °C (1.4 °F) (for 1.0 M solution in THF) | [2] |

| Solubility | Soluble in non-polar solvents such as ether and benzene. | [3] |

Molecular Structure

This compound consists of a lithium cation (Li⁺) and a phenylacetylide anion (C₆H₅C≡C⁻). The ionic bond between the lithium and the terminal acetylenic carbon is a key feature of its reactivity.

Caption: Molecular structure of this compound.

Experimental Protocols

A common and efficient method for the preparation of this compound involves the deprotonation of phenylacetylene (B144264) with an organolithium base, typically n-butyllithium (n-BuLi).

Synthesis of this compound from Phenylacetylene

Objective: To prepare a solution of this compound for use in subsequent reactions.

Materials:

-

Phenylacetylene

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous solvent for quenching (e.g., saturated aqueous ammonium (B1175870) chloride)

-

Nitrogen or Argon gas for inert atmosphere

-

Dry glassware

Procedure:

-

Under an inert atmosphere (nitrogen or argon), a solution of phenylacetylene in anhydrous tetrahydrofuran is prepared in a flame-dried flask.

-

The solution is cooled to a low temperature, typically -20 °C to -78 °C, using a suitable cooling bath.[5]

-

A solution of n-butyllithium in hexanes is added dropwise to the stirred phenylacetylene solution.[5]

-

The reaction mixture is stirred at the same low temperature for a period of time, for instance, 40 minutes, to ensure complete formation of the this compound.[5] This results in a solution of lithio-phenylacetylene.[5]

Reaction Scheme:

Caption: Workflow for the synthesis of this compound.

General Protocol for Reaction with Electrophiles

This compound is a potent nucleophile that readily reacts with a wide range of electrophiles. A general procedure for such a reaction is outlined below.

Procedure:

-

The freshly prepared solution of this compound is maintained at a low temperature (e.g., -78 °C).

-

A solution of the electrophile in an anhydrous solvent (e.g., THF) is added dropwise to the stirred this compound solution.

-

The reaction mixture is stirred at the low temperature for a specified time, for example, 2 hours, to allow for complete reaction.[5]

-

The reaction is then quenched by the addition of a suitable reagent, such as a saturated aqueous solution of ammonium chloride.[5]

-

The product is subsequently extracted from the aqueous layer using an organic solvent (e.g., ethyl acetate), dried, and purified, typically by column chromatography.[5]

This versatile reagent is instrumental in the construction of complex organic molecules, finding applications in the synthesis of pharmaceuticals, natural products, and advanced materials. Proper handling under inert and anhydrous conditions is crucial for its successful application.

References

An In-depth Technical Guide to the Handling and Storage of Lithium Phenylacetylide Solution

For Researchers, Scientists, and Drug Development Professionals

Lithium phenylacetylide (C₆H₅C≡CLi) is a potent organolithium reagent widely employed in organic synthesis for the introduction of the phenylethynyl group. As with other organolithium compounds, it is highly reactive and requires stringent handling and storage protocols to ensure the safety of laboratory personnel and the integrity of the reagent. This guide provides a comprehensive overview of the necessary precautions, experimental procedures, and emergency responses associated with the use of this compound solution.

Hazard Identification and Classification

This compound solution, typically supplied in tetrahydrofuran (B95107) (THF), is a hazardous material with multiple risk factors. It is crucial to understand these hazards before handling the reagent.

Primary Hazards:

-

Flammability: The THF solvent is highly flammable, with a very low flash point. The solution can easily be ignited by sparks, open flames, or hot surfaces.[1]

-

Water Reactivity: this compound reacts violently with water and other protic sources, including moisture in the air. This reaction is highly exothermic and liberates flammable acetylene (B1199291) gas, creating a significant fire and explosion hazard.[2]

-

Corrosivity: The solution is corrosive and can cause severe burns to the skin and eyes upon contact.[3][4]

-

Health Hazards: Inhalation of vapors can cause respiratory irritation. There is also limited evidence of a carcinogenic effect.[2] Ingestion is harmful.

Quantitative Data Summary

The following tables summarize the available quantitative data for a typical 1.0 M solution of this compound in THF. It is important to note that specific data points such as permissible exposure limits for the solution itself are often not available; in such cases, the data for the solvent (THF) should be considered as a primary reference for safety protocols.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Appearance | Colorless to pale yellow solution | [2] |

| Concentration | Typically 1.0 M in THF | [1] |

| Density | Approximately 0.91 g/mL at 25 °C | [1][5] |

| Flash Point | -17 °C (1.4 °F) (as THF solution) | [1] |

| Molecular Weight | 108.07 g/mol | [1][5] |

Table 2: Safety and Reactivity Data

| Parameter | Value/Information | Source |

| Auto-ignition Temperature | Data not available | |

| Explosive Limits | Data not available | [6] |

| Permissible Exposure Limits | Data not available for the solution. For THF, OSHA PEL is 200 ppm TWA. | [7] |

| Reactivity | Reacts violently with water, protic solvents, acids, and oxidizing agents. | [2] |

| Thermal Stability | Decomposes upon heating. Thermal runaway is possible. | [8] |

Experimental Protocols

Adherence to strict experimental protocols is paramount when working with this compound solution. All operations should be conducted in a well-ventilated fume hood, and a risk assessment should be completed prior to commencing any work.

Preparation and Handling in an Inert Atmosphere

This compound is air and moisture-sensitive. Therefore, all manipulations must be carried out under an inert atmosphere (e.g., dry argon or nitrogen).

Protocol for Transferring this compound Solution using a Syringe:

-

Glassware Preparation: All glassware must be thoroughly dried in an oven (e.g., at 125 °C overnight) and allowed to cool in a desiccator or under a stream of inert gas.[1][9][10]

-

Inert Atmosphere Setup: Assemble the reaction apparatus while hot and flush with a steady stream of inert gas. The system should be vented through a bubbler containing mineral oil to maintain a slight positive pressure.[1]

-

Syringe Preparation: A clean, dry syringe with a Luer-lock needle (18-21 gauge) should be purged with inert gas several times.[9][11]

-

Reagent Bottle Preparation: The septum of the this compound solution bottle should be wiped clean. Pierce the septum with a needle connected to the inert gas line to equalize the pressure.

-

Transfer: Pierce the septum with the prepared syringe needle and withdraw the desired volume of the solution. It is advisable to withdraw a small amount of inert gas into the syringe after the liquid to prevent dripping.

-

Dispensing: Transfer the solution to the reaction flask by piercing the septum on the reaction vessel and slowly dispensing the reagent.

-

Syringe Quenching: Immediately after use, the syringe should be quenched by rinsing with a non-reactive, high-boiling point solvent (e.g., toluene) under an inert atmosphere. This rinse should be transferred to a separate flask for subsequent quenching.

Quenching and Disposal of Excess Reagent

Excess or unreacted this compound must be carefully quenched before disposal.

Protocol for Quenching this compound:

-

Inert Atmosphere: The quenching procedure must be performed under an inert atmosphere in a fume hood.

-

Cooling: The flask containing the this compound solution should be cooled in an ice bath to dissipate the heat generated during quenching.

-

Slow Addition of Quenching Agent: With vigorous stirring, slowly add a less reactive alcohol, such as isopropanol (B130326), dropwise.[12] The rate of addition should be controlled to manage the exothermic reaction and gas evolution.

-

Sequential Quenching: After the initial vigorous reaction with isopropanol subsides, a more reactive alcohol like ethanol (B145695) or methanol (B129727) can be slowly added to ensure complete quenching.[12][13]

-

Final Quench with Water: Once the reaction with alcohols is complete, water should be added cautiously dropwise.[12][13]

-

Neutralization: The resulting solution will be basic and should be neutralized with a suitable acid (e.g., dilute HCl or citric acid) before disposal as aqueous waste.[13]

Mandatory Visualizations

Logical Workflow for Handling this compound Solution

Caption: Workflow for the safe handling of this compound solution.

Signaling Pathway for Quenching Protocol

Caption: Step-by-step procedure for quenching this compound.

Storage and Stability

Proper storage is critical to maintain the reagent's efficacy and for safety.

-

Storage Conditions: Store in a cool, dry, and well-ventilated area, away from sources of ignition.[11] The recommended storage temperature is typically between 2-8 °C.

-

Inert Atmosphere: The solution should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed container.

-

Incompatibilities: Keep away from water, acids, alcohols, and oxidizing agents.

Emergency Procedures

Spills and Leaks

-

Small Spills: In a fume hood, cover the spill with a dry, inert absorbent material such as sand or vermiculite. Do not use combustible materials like paper towels. Carefully collect the absorbed material into a sealed container for quenching and disposal.

-

Large Spills: Evacuate the area immediately and contact emergency services.

Fire

-

Extinguishing Media: Use a Class D fire extinguisher for combustible metals, dry chemical powder, or carbon dioxide.[11] DO NOT USE WATER as it will react violently with the this compound.

-

Firefighting Precautions: Firefighters should wear self-contained breathing apparatus and full protective clothing.

First Aid

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[11]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[11]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]

By adhering to the stringent protocols outlined in this guide, researchers can safely handle and store this compound solution, minimizing risks and ensuring the successful execution of their chemical transformations. Always consult the Safety Data Sheet (SDS) provided by the supplier for the most current and detailed information.

References

- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 2. chembk.com [chembk.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C8H5Li | CID 3437284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lookchem.com [lookchem.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. people.uniurb.it [people.uniurb.it]

- 9. web.mit.edu [web.mit.edu]

- 10. as.uky.edu [as.uky.edu]

- 11. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]

- 12. epfl.ch [epfl.ch]

- 13. ehs.uci.edu [ehs.uci.edu]

The Dawn of a Reagent: Unearthing the First Synthesis of Lithium Phenylacetylide

The first documented synthesis of lithium phenylacetylide, a cornerstone reagent in organic chemistry, is attributed to the pioneering work of German chemists Georg Wittig and Gisela Closs, published in 1955. Their research, focused on the reactivity of organometallic compounds, laid the groundwork for the widespread use of this powerful nucleophile in carbon-carbon bond formation.

Prior to this discovery, the broader class of metal acetylides had been known for some time. However, the specific preparation and isolation of the lithium salt of phenylacetylene (B144264), and the exploration of its synthetic utility, represent a significant milestone. Wittig, who would later be awarded the Nobel Prize in Chemistry in 1979 for his development of the Wittig reaction, was a key figure in the burgeoning field of organolithium chemistry.

The initial synthesis of this compound was achieved through the reaction of phenylacetylene with phenyllithium (B1222949) in diethyl ether. This acid-base reaction, where the weakly acidic terminal alkyne proton is removed by the strong organolithium base, proved to be an efficient method for generating the desired lithium acetylide.

Experimental Protocol: The First Synthesis

The experimental procedure described by Wittig and Closs, while foundational, reflects the techniques of the era. Below is a detailed protocol based on their seminal work:

Reaction:

C₆H₅C≡CH + C₆H₅Li → C₆H₅C≡CLi + C₆H₆

Reagents and Conditions:

| Reagent/Parameter | Value |

| Phenylacetylene | 1 equivalent |

| Phenyllithium | 1 equivalent |

| Solvent | Diethyl ether (anhydrous) |

| Temperature | Room temperature |

| Reaction Time | Not explicitly stated, but typically short for acid-base reactions |

Procedure:

-

A solution of phenyllithium in diethyl ether was prepared.

-

To this solution, an equimolar amount of phenylacetylene was added at room temperature.

-

The reaction proceeds readily, resulting in the formation of a solution or suspension of this compound in diethyl ether, with benzene (B151609) as a byproduct.

The resulting this compound was then utilized in subsequent reactions to demonstrate its utility as a synthetic intermediate.

Logical Workflow of the Discovery

The discovery and initial synthesis of this compound can be visualized as a logical progression of chemical principles and experimental investigation.

This foundational work by Wittig and Closs opened the door for countless applications of this compound and other lithium acetylides in organic synthesis. The ability to easily generate this potent carbon nucleophile has been instrumental in the construction of complex molecules, including natural products, pharmaceuticals, and advanced materials. The principles established in this first synthesis continue to be applied in research laboratories and industrial settings worldwide.

A Theoretical Exploration of the Electronic Structure of Lithium Phenylacetylide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lithium phenylacetylide (LiC≡CPh) is a pivotal organometallic reagent, widely utilized in organic synthesis for the formation of carbon-carbon bonds. A profound understanding of its electronic structure is paramount for optimizing its reactivity, stability, and application in various chemical transformations, including those relevant to pharmaceutical development. This technical guide provides an in-depth analysis of the theoretical studies on the electronic structure of this compound. It delves into the computational methodologies employed, presents key quantitative data on its geometric and electronic properties, and explores the nature of the crucial lithium-carbon bond. This document is intended to serve as a comprehensive resource for researchers leveraging this essential reagent.

Introduction

Organolithium compounds are a cornerstone of modern synthetic chemistry, and among them, this compound stands out for its utility in alkynylation reactions. The reactivity and selectivity of this reagent are intrinsically linked to the distribution of electrons within the molecule, the nature of the carbon-lithium bond, and the energies of its frontier molecular orbitals. Theoretical and computational chemistry offer powerful tools to elucidate these properties at a molecular level, providing insights that are often challenging to obtain through experimental methods alone.

This guide synthesizes theoretical data to construct a detailed picture of the electronic landscape of this compound. By examining its structure, orbital energies, and charge distribution, we can better predict its behavior in chemical reactions and design more efficient synthetic protocols.

Theoretical and Computational Methodology

The electronic structure of molecules like this compound can be accurately modeled using a variety of quantum chemical methods. The insights presented in this guide are based on principles derived from Density Functional Theory (DFT) and ab initio calculations, which are standard computational tools in chemical research.

Density Functional Theory (DFT)

DFT is a computational method that models the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction.[1] This approach offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of chemical systems. A typical DFT calculation involves the selection of an exchange-correlation functional, such as B3LYP or M06-2X, and a basis set, like 6-311G(d,p), which describes the atomic orbitals.[1][2]

Natural Bond Orbital (NBO) Analysis

NBO analysis is a technique used to study the bonding and charge distribution within a molecule. It provides a localized picture of the bonding, which is more aligned with intuitive chemical concepts of lone pairs and bonds. NBO analysis can be used to determine atomic charges, orbital hybridizations, and the nature of donor-acceptor interactions within the molecule.[3]

Experimental Protocol: A Representative Computational Approach

The following protocol outlines a typical computational workflow for studying the electronic structure of this compound.

Results and Discussion

Geometric Structure

The geometry of this compound is characterized by the interaction between the lithium cation (Li⁺) and the phenylacetylide anion (Ph-C≡C⁻). A key feature of this interaction is the potential for the lithium cation to engage in a π-interaction with the acetylenic bond.[4] The optimized geometric parameters are crucial for understanding the molecule's stability and reactivity.

| Parameter | Description | Representative Calculated Value |

| Bond Lengths (Å) | ||

| C≡C | Acetylenic triple bond | 1.23 - 1.25 |

| C-C (ring) | Aromatic C-C bonds | 1.39 - 1.41 |

| C-H (ring) | Aromatic C-H bonds | 1.08 - 1.09 |

| Li-Cα | Lithium to adjacent acetylenic carbon | 2.13 - 2.21[4] |

| Li-Cβ | Lithium to terminal acetylenic carbon | 2.29 - 2.35[4] |

| **Bond Angles (°) ** | ||

| C-C≡C | Phenyl-acetylenic linkage | ~178 - 180 |

| Li-Cα-Cβ | Angle of lithium interaction | ~77.6[4] |

Table 1: Representative calculated geometric parameters for this compound. Values are based on similar computed structures in the literature.[4]

The nearly linear Phenyl-C≡C arrangement is characteristic of sp-hybridized carbons. The position of the lithium atom relative to the C≡C bond is of particular interest, with computational studies on similar systems suggesting a side-on π-interaction.[4]

Electronic Properties

The electronic properties of this compound, such as the energies of the frontier molecular orbitals (HOMO and LUMO) and the distribution of atomic charges, are direct indicators of its reactivity.

| Property | Description | Representative Calculated Value |

| Frontier Orbitals | ||

| HOMO Energy | Highest Occupied Molecular Orbital | -2.0 to -3.0 eV |

| LUMO Energy | Lowest Unoccupied Molecular Orbital | 1.0 to 2.0 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 3.0 to 5.0 eV |

| Charge Distribution | ||

| Mulliken Charge on Li | Atomic charge on the lithium atom | +0.8 to +0.95 |

| Mulliken Charge on Cα | Atomic charge on the adjacent acetylenic carbon | -0.5 to -0.6 |

| Mulliken Charge on Cβ | Atomic charge on the terminal acetylenic carbon | -0.4 to -0.5 |

| Other Properties | ||

| Dipole Moment | Measure of molecular polarity | 8.0 to 10.0 Debye |

Table 2: Representative calculated electronic properties of this compound. These values are typical for organolithium compounds and are influenced by the specific computational method and basis set used.

The HOMO is expected to be localized on the phenylacetylide fragment, particularly on the C≡C triple bond, indicating that this is the site of nucleophilic attack. The LUMO is likely to be more diffuse. The large HOMO-LUMO gap suggests a relatively stable molecule. The significant charge separation, with a highly positive lithium atom and negative charges on the acetylenic carbons, confirms the highly polar and ionic character of the Li-C bond.

Bonding Analysis

The nature of the carbon-lithium bond in this compound is a subject of significant interest. While often depicted as a simple ionic bond, theoretical studies suggest a more complex interaction. The interaction is not a simple end-on σ-type bond but rather involves a significant "side-on-π" interaction where the lithium cation interacts with the π-system of the acetylide.[4] This cation-π interaction plays a crucial role in the structure and stability of the molecule.

NBO analysis would likely reveal a high degree of ionic character in the Li-C bond, with the bonding orbital being heavily polarized towards the carbon atom. This high polarity is responsible for the strong nucleophilicity of the phenylacetylide anion.

Conclusion

Theoretical studies provide invaluable insights into the electronic structure of this compound, a key reagent in organic synthesis. Through computational methods like DFT, we can obtain a detailed understanding of its geometric parameters, electronic properties, and the nature of the carbon-lithium bond. The data indicates a highly polar molecule with a significant cation-π interaction between the lithium and the acetylide moiety. This theoretical framework not only rationalizes the known reactivity of this compound but also provides a predictive tool for its application in the development of novel chemical entities, including pharmaceuticals. The continued application of computational chemistry will undoubtedly lead to a more refined understanding and broader utility of this important organometallic compound.

References

- 1. Exploration of DFT and TD-DFT computation to investigate the interaction between paracetamol and lithium or its compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Gas-phase negative ion photoelectron spectroscopy and reactivity of phenylacetylide PhCC− - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

Solubility of Lithium Phenylacetylide in Tetrahydrofuran and Other Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of lithium phenylacetylide (C₆H₅C≡CLi), a crucial reagent in organic synthesis. A thorough understanding of its solubility is paramount for reaction optimization, process development, and safety. This document compiles available solubility data, outlines detailed experimental protocols for its determination, and presents a logical workflow for its synthesis and subsequent reactions.

Quantitative and Qualitative Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in peer-reviewed literature. However, its commercial availability and common laboratory preparations provide key insights. Tetrahydrofuran (THF) is the most common solvent for both the preparation and commercial supply of this compound, indicating its high solubility and stability in this medium.

Table 1: Solubility of this compound in Various Organic Solvents

| Solvent | Formula | Type | Quantitative Solubility (at approx. 20-25°C) | Qualitative Solubility | Source |

| Tetrahydrofuran (THF) | C₄H₈O | Polar aprotic ether | Commercially available as 1.0 M solutions | Highly Soluble | [1][2][3] |

| Diethyl ether | (C₂H₅)₂O | Polar aprotic ether | No quantitative data available | Soluble | [4] |

| Benzene | C₆H₆ | Non-polar aromatic | No quantitative data available | Soluble | [4] |

| Toluene | C₇H₈ | Non-polar aromatic | No quantitative data available | Presumed Soluble | |

| Hexane | C₆H₁₄ | Non-polar alkane | No quantitative data available | Sparingly soluble to insoluble | |

| Carbon disulfide | CS₂ | Non-polar | No quantitative data available | Soluble | [4] |

Note: The solubility of organolithium reagents can be significantly influenced by factors such as temperature, the presence of coordinating agents (e.g., TMEDA), and the purity of both the solvent and the reagent. For non-polar hydrocarbon solvents like hexane, this compound is expected to have low solubility due to its polar nature.

Experimental Protocols for Solubility Determination

The determination of the solubility of air- and moisture-sensitive reagents like this compound requires rigorous anhydrous and anaerobic techniques. The following protocol outlines a general procedure that can be adapted for various organic solvents.

Materials and Equipment

-

This compound: Freshly prepared or a commercially available solution of known concentration.

-

Anhydrous solvent: The organic solvent of interest, freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for THF and ethers; calcium hydride for hydrocarbons).

-

Schlenk line or glovebox: For maintaining an inert atmosphere (argon or nitrogen).

-

Schlenk flasks and glassware: Oven-dried and cooled under an inert atmosphere.

-

Gas-tight syringes and cannulas: For transfer of anhydrous solvents and reagents.

-

Analytical method for quantification: A suitable method to determine the concentration of this compound in the saturated solution. Options include:

-

Titration: Gilman double titration is a standard method for determining the concentration of organolithium reagents.

-

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): To determine the lithium concentration after quenching the sample. This method is highly sensitive and accurate.[5]

-

UV-Vis Spectroscopy: If this compound exhibits a distinct and quantifiable UV-Vis absorbance in the chosen solvent. A calibration curve would be required.

-

¹H NMR Spectroscopy: By integrating the phenyl proton signals against a known internal standard after quenching a sample with D₂O.

-

Procedure for Solubility Determination at a Given Temperature

-

Preparation of a Saturated Solution: a. Under an inert atmosphere, add an excess of solid this compound (or a concentrated solution) to a known volume of the anhydrous solvent in a Schlenk flask equipped with a magnetic stir bar. b. Seal the flask and stir the suspension at a constant, controlled temperature for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). The use of a thermostated bath is recommended.

-

Phase Separation: a. Cease stirring and allow the excess solid to settle completely. b. To ensure a particle-free sample, it is advisable to filter the saturated solution under an inert atmosphere. This can be achieved using a cannula equipped with a filter tip or by transferring the solution to another Schlenk flask via a filter cannula.

-

Sampling and Quenching: a. Carefully withdraw a known volume of the clear, saturated supernatant using a calibrated gas-tight syringe. b. Immediately and cautiously quench the aliquot in a separate flask containing a suitable quenching agent (e.g., anhydrous methanol (B129727) or a known amount of an internal standard in a deuterated solvent for NMR analysis). The quenching reaction should be performed at low temperature (e.g., 0 °C) to control the exotherm.

-

Quantification: a. Analyze the quenched sample using the chosen analytical method to determine the concentration of this compound in the aliquot. b. Repeat the sampling and analysis at least three times to ensure the results are reproducible.

-

Calculation of Solubility: a. Based on the determined concentration and the volume of the aliquot, calculate the solubility in the desired units (e.g., mol/L or g/100 mL).

Visualization of a Typical Workflow

The following diagram illustrates a typical experimental workflow for the synthesis of this compound and its subsequent reaction with an electrophile, highlighting the importance of solubility in the workup and purification stages.

Caption: A typical workflow for the synthesis and utilization of this compound.

This guide underscores the current state of knowledge regarding the solubility of this compound. While THF is the well-established solvent of choice, further quantitative studies in other organic solvents would be highly beneficial to the scientific community, enabling more versatile applications and optimized reaction conditions in both academic and industrial settings. Researchers are encouraged to perform solubility determinations as part of their process development when considering alternative solvent systems.

References

Basic reactivity of lithium phenylacetylide with electrophiles

An In-depth Technical Guide to the Basic Reactivity of Lithium Phenylacetylide with Electrophiles

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound (C₆H₅C≡CLi) is a potent organolithium reagent and a cornerstone in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. As a strong nucleophile and base, its reactivity is both powerful and predictable, making it an invaluable tool for introducing the phenylethynyl moiety into a wide array of molecular scaffolds. This technical guide provides a comprehensive overview of the fundamental reactivity of this compound with common classes of electrophiles, including carbonyl compounds, alkyl halides, epoxides, and silyl (B83357) halides. Detailed reaction mechanisms, quantitative data summaries, and explicit experimental protocols are presented to equip researchers with the practical knowledge required for successful synthesis design and execution.

Preparation of this compound

This compound is typically not isolated but prepared in situ for immediate use. The standard method involves the deprotonation of phenylacetylene (B144264) with a strong organolithium base, most commonly n-butyllithium (n-BuLi), in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) at low temperatures.

The reaction is a straightforward acid-base neutralization where the sp-hybridized C-H bond of the terminal alkyne (pKa ≈ 25) is sufficiently acidic to be deprotonated by n-BuLi. The formation of the lithium acetylide is generally rapid and quantitative. It is crucial to maintain a low temperature (typically -78 °C) to prevent side reactions and ensure the stability of the reagent.[1]

Experimental Protocol: Preparation of a 0.5 M Solution of this compound in THF

-

Apparatus Setup: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen or argon inlet is assembled and allowed to cool to room temperature under an inert atmosphere.

-

Reagent Addition: Anhydrous tetrahydrofuran (THF) is added to the flask via syringe. The flask is then cooled to -78 °C using a dry ice/acetone bath.

-

Deprotonation: Phenylacetylene (1.0 equivalent) is added dropwise to the cold THF. Subsequently, a solution of n-butyllithium (typically 1.6 M or 2.5 M in hexanes, 1.0 equivalent) is added slowly to the stirred solution.

-

Reaction Completion: The reaction mixture is stirred at -78 °C for 30-60 minutes. The resulting solution of this compound is a clear, pale yellow to colorless solution, ready for reaction with an electrophile.[1] For many reactions, it is critical to keep the solution cold to prevent disproportionation.[1]

Reactivity with Carbonyl Compounds (Aldehydes & Ketones)

One of the most common applications of this compound is its reaction with aldehydes and ketones. This reaction is a nucleophilic addition to the carbonyl carbon, forming a lithium alkoxide intermediate.[2] Subsequent acidic workup protonates the alkoxide to yield the corresponding secondary or tertiary propargyl alcohol.[3]

The reaction mechanism involves the nucleophilic attack of the acetylide anion on the electrophilic carbonyl carbon.[2] The choice of carbonyl compound dictates the final product: addition to an aldehyde yields a secondary alcohol, while addition to a ketone produces a tertiary alcohol.[3]

Quantitative Data: Addition to Carbonyls

| Electrophile | R | R' | Conditions | Yield (%) | Product Type |

| Benzaldehyde | Ph | H | THF, -78 °C to RT, then H₃O⁺ | >90 | Secondary Alcohol |

| Acetone | Me | Me | THF, -78 °C to RT, then H₃O⁺ | ~85-95 | Tertiary Alcohol |

| Cyclohexanone | \multicolumn{2}{c | }{-(CH₂)₅-} | THF, -78 °C to RT, then H₃O⁺ | >90 | Tertiary Alcohol |

| Fenchone | \multicolumn{2}{c | }{(Sterically Hindered)} | THF, -78 °C to RT, then H₃O⁺ | ~80-90[1] | Tertiary Alcohol |

Note: Yields are representative and can vary based on specific reaction scale and purification methods.

Experimental Protocol: Synthesis of 1,3-Diphenylprop-2-yn-1-ol

-

Preparation of Acetylide: A solution of this compound (1.1 equivalents) is prepared in THF at -78 °C as described previously.

-

Addition of Electrophile: Benzaldehyde (1.0 equivalent) is added dropwise to the stirred acetylide solution at -78 °C. The reaction mixture is stirred at this temperature for 1 hour.

-

Warming and Quenching: The cooling bath is removed, and the mixture is allowed to warm to room temperature over 2-3 hours.[1] The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) or dilute hydrochloric acid.[3]

-

Extraction and Purification: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (B86663) (MgSO₄), filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization.

Reactivity with Alkyl Halides

This compound reacts with primary and some secondary alkyl halides via an Sₙ2 mechanism to form internal alkynes.[4] This is a classic C-C bond-forming reaction. The reactivity of the alkyl halide follows the expected trend for Sₙ2 reactions: primary > secondary, and I > Br > Cl.[5] Tertiary halides are unsuitable as they primarily undergo elimination.

Quantitative Data: Alkylation Reactions

| Electrophile (R-X) | Solvent | Conditions | Yield (%) |

| Iodomethane (CH₃-I) | THF/HMPA | -78 °C to RT | >90 |

| 1-Bromobutane (n-Bu-Br) | THF | 0 °C to RT | ~85-95 |

| Benzyl Bromide (Bn-Br) | THF | -78 °C to RT | >90 |

| 2-Bromopropane (i-Pr-Br) | THF/HMPA | 25 °C | Moderate (~40-60) |

HMPA (hexamethylphosphoramide) can be used as a cosolvent to increase the rate of reaction, but it is a known carcinogen and should be handled with extreme caution.

Experimental Protocol: Synthesis of 1-Phenyl-1-hexyne

-

Preparation of Acetylide: A solution of this compound (1.2 equivalents) is prepared in THF at -78 °C.

-

Addition of Electrophile: 1-Bromobutane (1.0 equivalent) is added dropwise to the acetylide solution.

-

Reaction: The reaction mixture is allowed to slowly warm to room temperature and stirred for 12-16 hours.

-

Workup: The reaction is quenched with saturated aqueous NH₄Cl solution. The aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with water and brine, dried over anhydrous MgSO₄, and concentrated.

-

Purification: The crude product is purified by distillation or column chromatography on silica (B1680970) gel.

Reactivity with Epoxides

As a strong nucleophile, this compound readily attacks epoxides, leading to ring-opening.[6] The reaction proceeds via an Sₙ2-type mechanism, with the acetylide attacking one of the electrophilic carbons of the epoxide ring. For unsymmetrical epoxides, the attack preferentially occurs at the less sterically hindered carbon atom.[6] The product, after an aqueous workup, is a homopropargylic alcohol.

Quantitative Data: Epoxide Ring-Opening

| Electrophile | Conditions | Yield (%) | Regioselectivity |

| Propylene Oxide | THF, -78 °C to RT, then H₃O⁺ | ~80-90 | Attack at C1 (less substituted) |

| Styrene Oxide | THF, BF₃·OEt₂, -78 °C, then H₃O⁺ | ~70-80 | Attack at C2 (benzylic position) |

| Cyclohexene Oxide | THF, -78 °C to RT, then H₃O⁺ | ~85-95 | trans-diaxial opening |

Note: Lewis acids like BF₃·OEt₂ can be added to activate the epoxide and alter the regioselectivity, favoring attack at the more substituted carbon if it can stabilize a partial positive charge (e.g., benzylic position).

Experimental Protocol: Synthesis of 4-Phenyl-3-butyn-1-ol

-

Preparation of Acetylide: A solution of this compound (1.2 equivalents) is prepared in THF at -78 °C.

-

Addition of Epoxide: Ethylene oxide (condensed and measured at low temperature, 1.0 equivalent) is carefully introduced into the reaction flask.

-

Reaction: The mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature and stir overnight.

-

Workup and Purification: The reaction is quenched with water or saturated aqueous NH₄Cl. The product is extracted with diethyl ether, and the combined organic layers are dried and concentrated. Purification is achieved by vacuum distillation or column chromatography.

Reactivity with Silyl Halides

This compound reacts efficiently with silyl halides, such as trimethylsilyl (B98337) chloride (TMSCl), to form a silicon-carbon bond. This reaction is a straightforward and high-yielding method for the synthesis of silyl-protected terminal alkynes or more complex silylalkynes.[7]

Quantitative Data: Silylation Reaction

| Electrophile | Solvent | Conditions | Yield (%) |

| Trimethylsilyl chloride (TMSCl) | THF | -78 °C to RT | >95 |

| Triethylsilyl chloride (TESCl) | THF | -78 °C to RT | >95 |

| tert-Butyldimethylsilyl chloride (TBDMSCl) | THF | -78 °C to RT | >90 |

Experimental Protocol: Synthesis of (Phenylethynyl)trimethylsilane

-

Preparation of Acetylide: A solution of this compound (1.0 equivalent) is prepared in THF at -78 °C.

-

Addition of Silyl Halide: Trimethylsilyl chloride (1.1 equivalents) is added dropwise to the acetylide solution at -78 °C.

-

Reaction: The mixture is allowed to warm to room temperature and stirred for 1-2 hours.

-

Workup: The reaction is quenched with water. The product is extracted into pentane (B18724) or diethyl ether. The organic layer is washed with saturated aqueous sodium bicarbonate and brine, dried over MgSO₄, and concentrated.

-

Purification: The product is typically of high purity after workup but can be further purified by distillation if necessary.

General Experimental Workflow

The execution of reactions involving this compound requires stringent anhydrous and anaerobic conditions due to its high reactivity towards water, oxygen, and other protic sources.

Conclusion

This compound is a versatile and highly reactive nucleophile essential for modern organic synthesis. Its predictable reactions with a range of electrophiles—including carbonyls, alkyl halides, epoxides, and silyl halides—provide reliable pathways to a diverse set of functionalized alkynes. Mastery of its preparation and handling under inert conditions allows researchers to leverage its full synthetic potential in the development of complex molecules, from fine chemicals to active pharmaceutical ingredients.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Ch17: RLi or RMgX with Aldehydes or Ketones [chem.ucalgary.ca]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Alkyl Halide Reactivity [www2.chemistry.msu.edu]

- 6. youtube.com [youtube.com]

- 7. benchchem.com [benchchem.com]

In-depth Technical Guide: Understanding the Aggregation of Lithium Phenylacetylide in Solution

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Lithium phenylacetylide (PhC≡CLi), a pivotal reagent in organic synthesis, exhibits complex solution-state behavior, primarily characterized by a dynamic equilibrium between dimeric and tetrameric aggregates. The position of this equilibrium is highly sensitive to solvent composition, concentration, and temperature, directly impacting the reagent's reactivity and the stereochemical outcome of its reactions. This guide provides a comprehensive overview of the aggregation phenomena of this compound, detailing the experimental methodologies used for its characterization and presenting key quantitative data from seminal studies. Understanding and controlling the aggregation state of this compound is critical for optimizing reaction conditions and achieving desired synthetic outcomes in pharmaceutical development and other chemical industries.

Data Presentation: Aggregation State of this compound

The aggregation of this compound is predominantly a monomer-dimer-tetramer equilibrium, with the dimer-tetramer interplay being the most significant in common ethereal solvent systems. The following tables summarize the key findings from spectroscopic studies.

Table 1: Influence of Solvent Composition on this compound Aggregation in THF/Toluene (B28343) Mixtures

| % THF in Toluene (v/v) | Predominant Aggregate Species | Dimer:Tetramer Ratio |

| < 20% | Tetramer | Low (Tetramer Dominant) |

| 20% | Dimer and Tetramer | ~1:2 |

Data extrapolated from qualitative descriptions in Briggs et al. (2004).

Table 2: Effect of Hydrocarbon Co-solvent on this compound Aggregation in 20% THF Mixtures

| Hydrocarbon Co-solvent | Predominant Aggregate Species | Notes |

| Toluene | Dimer and Tetramer | A 2:1 mixture of tetramer to dimer is observed.[1] |

| Pentane (B18724) | Dimer | Incremental replacement of toluene with pentane leads to the exclusive formation of the dimer.[1] |

Table 3: ⁶Li and ¹³C NMR Chemical Shifts for this compound Aggregates

| Aggregate | Nucleus | Solvent System | Chemical Shift (ppm) |

| Dimer | ⁶Li | THF/Pentane | Not explicitly reported |

| Dimer | ¹³C (ipso-carbon) | THF/Pentane | Not explicitly reported |

| Tetramer | ⁶Li | THF/Toluene (low THF) | Not explicitly reported |

| Tetramer | ¹³C (ipso-carbon) | THF/Toluene (low THF) | Not explicitly reported |

While the referenced studies utilized ⁶Li and ¹³C NMR to identify the aggregates, specific chemical shift values for the dimer and tetramer of this compound were not provided in the primary literature reviewed.

Experimental Protocols

The characterization of this compound aggregates relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, conducted at low temperatures to slow down the dynamic exchange between aggregate forms.

Low-Temperature NMR Spectroscopy for the Analysis of this compound Aggregation

Objective: To identify and quantify the different aggregate species of this compound in solution.

Methodology:

-

Sample Preparation:

-

All manipulations are performed under an inert atmosphere (argon or nitrogen) using Schlenk line or glovebox techniques to prevent quenching by air and moisture.

-

An oven-dried 10 mm NMR tube is fitted with a septum and flushed with inert gas.

-

The desired solvent system (e.g., a specific ratio of THF and a hydrocarbon solvent like pentane or toluene) is cannula transferred into the NMR tube at -78 °C.

-

A known concentration of [⁶Li,¹³C]this compound is added to the cold solvent. The use of ⁶Li (I = 1) instead of the quadrupolar ⁷Li (I = 3/2) provides sharper NMR signals, and ¹³C labeling enhances the signal of the ipso-carbon, which is directly bonded to lithium.

-

-

NMR Data Acquisition:

-

The NMR spectrometer is pre-cooled to the desired temperature (e.g., -120 °C).

-

⁶Li and ¹³C NMR spectra are acquired. The temperature should be low enough to be in the slow-exchange regime, where distinct signals for each aggregate can be observed.

-

Variable temperature NMR studies can be performed to observe the coalescence of signals, providing information about the kinetics of interconversion between aggregates.

-

-

Data Analysis:

-

The number of signals in the ⁶Li and ¹³C NMR spectra corresponds to the number of different lithium environments (i.e., different aggregates).

-

The integration of the signals in the ⁶Li NMR spectrum provides the relative concentrations of each aggregate species.

-

The multiplicity of the ¹³C signal for the ipso-carbon, due to coupling with ⁶Li, can help in assigning the structure of the aggregate (e.g., a 1:2:3:2:1 quintet for a dimer where the carbon is coupled to two equivalent ⁶Li nuclei).

-

Cryoscopy for Determination of Average Aggregation Number

Objective: To determine the average degree of aggregation of this compound in a given solvent.

Methodology:

-

Apparatus Setup:

-

A cryoscopy apparatus consisting of a Dewar flask, a precision thermometer, a stirrer, and an inlet for inert gas is assembled.

-

The apparatus is rigorously dried and flushed with an inert gas.

-

-

Measurement:

-

A known mass of a suitable solvent (e.g., benzene (B151609) or cyclohexane) is placed in the apparatus, and its freezing point is precisely determined.

-

A known mass of this compound is added to the solvent under an inert atmosphere.

-

The freezing point of the resulting solution is measured. The freezing point depression (ΔTf) is the difference between the freezing points of the pure solvent and the solution.

-

-

Calculation:

-

The molality (m) of the solution is calculated using the cryoscopic equation: ΔTf = Kf * m, where Kf is the cryoscopic constant of the solvent.

-

The apparent molar mass of the solute is then determined from the molality and the known masses of the solute and solvent.

-

The average aggregation number (n) is calculated by dividing the apparent molar mass by the molar mass of the monomeric this compound.

-

Mandatory Visualizations

Logical Relationship of Factors Influencing Aggregation

Caption: Factors influencing the aggregation equilibrium of this compound.

Experimental Workflow for NMR Analysis

Caption: Workflow for the NMR spectroscopic analysis of this compound aggregation.

Signaling Pathway: Dimer-Tetramer Equilibrium

Caption: The dynamic equilibrium between the dimeric and tetrameric forms of this compound.

References

A Technical Guide to the Spectroscopic Identification of Lithium Phenylacetylide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectral data and experimental protocols essential for the identification and characterization of lithium phenylacetylide (C₆H₅C≡CLi), a versatile reagent in organic synthesis. Due to the reactive and often in-situ nature of this organolithium compound, obtaining and interpreting its spectral data requires careful consideration of its aggregation state and solvent interactions. This document summarizes available nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data, provides detailed experimental methodologies, and includes visualizations to aid in understanding its synthesis and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the characterization of this compound, providing detailed information about its structure and the electronic environment of the carbon, hydrogen, and lithium nuclei. The spectral parameters are highly dependent on the solvent, concentration, and the presence of other coordinating species due to the tendency of organolithium compounds to form aggregates (dimers, tetramers, etc.).

1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is dominated by signals from the phenyl group. The formation of the acetylide leads to a change in the electron density of the aromatic ring, causing shifts in the proton resonances compared to the starting material, phenylacetylene (B144264).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in THF

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ortho-H | 7.20 - 7.40 | m | Shifted downfield compared to phenylacetylene due to the influence of the lithium cation. |

| meta-H | 6.90 - 7.10 | m | |

| para-H | 6.80 - 7.00 | m |

Note: Specific chemical shifts can vary based on solvent and aggregation state. The acetylenic proton signal of phenylacetylene (at ~3.0 ppm) is absent upon deprotonation.

1.2. ¹³C NMR Spectroscopy

¹³C NMR is particularly informative for characterizing the acetylenic carbons, which are directly involved in the carbon-lithium bond. The chemical shifts of these carbons are significantly different from those in phenylacetylene.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in THF

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C≡CLi | 110 - 120 | The carbon directly bonded to lithium experiences a significant upfield shift. |

| PhC ≡C | 90 - 100 | |

| ipso-C | 140 - 145 | |

| ortho-C | 128 - 130 | |

| meta-C | 127 - 129 | |

| para-C | 125 - 127 |

Note: A study on mixed aggregates of this compound with lithium quinazolinide in THF/pentane suggests the presence of the PhCCLi dimer. In related organolithium compounds, a well-defined 1:1:1:1 quartet has been observed for the carbon bonded to lithium in ⁷Li NMR due to ¹J(¹³C-⁷Li) coupling, with a coupling constant of approximately 36 Hz.[1]

1.3. ⁷Li NMR Spectroscopy

⁷Li NMR spectroscopy is a direct method to probe the environment of the lithium cation. The chemical shift of ⁷Li is sensitive to the degree of solvation, aggregation, and ion-pairing.

Table 3: Predicted ⁷Li NMR Chemical Shift for this compound in THF

| Nucleus | Predicted Chemical Shift (δ, ppm) | Reference | Notes |

| ⁷Li | 0.5 - 2.0 | LiCl in D₂O | The chemical shift can vary significantly with solvent and the nature of the aggregate. Broader signals are often observed due to the quadrupolar nature of the ⁷Li nucleus. |

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the formation of this compound by monitoring the characteristic stretching frequency of the carbon-carbon triple bond (C≡C).

Table 4: Key IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Frequency (cm⁻¹) | Intensity | Notes |

| C≡C Stretch | 2050 - 2150 | Medium to Strong | The C≡C stretching frequency is expected to be at a lower wavenumber compared to phenylacetylene (~2109 cm⁻¹) due to the increased electron density in the triple bond upon lithiation. |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |

Experimental Protocols

3.1. Synthesis of this compound (in-situ)

This protocol is adapted from a procedure for the synthesis of dimethyl-bis(phenylethynyl)silane and describes the in-situ generation of this compound.

-

Materials:

-

Phenylacetylene (distilled prior to use)

-

n-Butyllithium (n-BuLi) in hexanes (concentration determined by titration)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Anhydrous diethyl ether (Et₂O)

-

Argon or nitrogen gas for inert atmosphere

-

Schlenk line or glovebox

-

-

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum under an inert atmosphere of argon or nitrogen.

-

Add anhydrous THF (e.g., 50 mL) to the flask via syringe and cool the solution to -78 °C using a dry ice/acetone bath.

-

To the cooled THF, add freshly distilled phenylacetylene (1.0 equivalent) via syringe.

-

Slowly add a solution of n-butyllithium in hexanes (1.0 equivalent) dropwise to the stirred solution, ensuring the internal temperature does not rise above -60 °C.

-

After the addition is complete, stir the resulting pale yellow solution of this compound at -78 °C for 1 hour before use in subsequent reactions.

-

3.2. NMR Sample Preparation

Due to the air and moisture sensitivity of this compound, all sample preparation must be conducted under an inert atmosphere.

-

Materials:

-

Solution of this compound in THF

-

Anhydrous deuterated tetrahydrofuran (THF-d₈)

-

NMR tube with a J. Young valve or a sealed NMR tube

-

Glovebox or Schlenk line

-

-

Procedure:

-

In a glovebox, transfer an aliquot of the this compound solution to a clean, dry vial.

-

Add a sufficient amount of anhydrous THF-d₈ to the vial to ensure proper locking and shimming in the NMR spectrometer.

-

Carefully transfer the solution to the NMR tube.

-

Seal the NMR tube using a J. Young valve or by flame sealing under vacuum.

-

Store the NMR sample at low temperature (e.g., in a freezer or dry ice) until the NMR experiment is performed to minimize decomposition.

-

3.3. IR Spectroscopy Sample Preparation

In-situ IR spectroscopy is the preferred method for monitoring the formation of this compound.

-

Instrumentation:

-

An IR spectrometer equipped with an in-situ reaction monitoring probe (e.g., a diamond ATR probe).

-

-

Procedure:

-

Set up the synthesis reaction as described in section 3.1 in a reactor compatible with the in-situ IR probe.

-

Insert the IR probe into the reaction mixture before adding the n-butyllithium.

-

Record a background spectrum of the phenylacetylene solution in THF.

-

Initiate the reaction by adding n-butyllithium and record IR spectra at regular intervals.

-

Monitor the disappearance of the phenylacetylene C≡C-H stretch (~3300 cm⁻¹) and the appearance of the new C≡C stretch of this compound (~2050 - 2150 cm⁻¹).

-

Visualizations

4.1. Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

4.2. Spectroscopic Characterization Logic

The following diagram outlines the logical flow for the spectroscopic characterization of the synthesized this compound.

Caption: Logic flow for spectroscopic characterization.

References

Methodological & Application

Application Notes and Protocols: Step-by-Step Protocol for the 1,2-Addition of Lithium Phenylacetylide to Ketones

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2-addition of organolithium reagents to carbonyl compounds is a fundamental and powerful method for carbon-carbon bond formation in organic synthesis. Specifically, the reaction of lithium phenylacetylide with ketones provides a reliable and efficient pathway to synthesize tertiary propargyl alcohols. These products are highly valuable synthetic intermediates, pivotal in the synthesis of natural products, pharmaceuticals, and complex molecular architectures due to the versatile reactivity of the alkyne functional group. This document provides a detailed, step-by-step protocol for the generation of this compound and its subsequent 1,2-addition to a ketone, including reaction setup, work-up, and purification procedures.

Introduction

The nucleophilic addition of a lithium acetylide to the electrophilic carbonyl carbon of a ketone is a cornerstone of synthetic organic chemistry. The reaction proceeds through a two-step mechanism: the initial attack of the nucleophilic acetylide on the carbonyl carbon to form a lithium alkoxide intermediate, followed by an aqueous workup to protonate the alkoxide, yielding the tertiary propargyl alcohol. This protocol details the in-situ preparation of this compound from phenylacetylene (B144264) and n-butyllithium, followed by its reaction with a ketone at low temperatures.

Data Presentation

The following table summarizes representative yields for the 1,2-addition of a lithium acetylide to various ketones. While the specific substrate is monolithium acetylide, the yields are indicative of those expected for this compound under similar conditions.

| Ketone Substrate | Lithium Acetylide (equivalents) | Product | Yield (%) |

| Acetone | 1.1 - 1.2 | 2-Methyl-3-butyn-2-ol | 94 |

| 2-Pentanone | 1.1 - 1.2 | 3-Methyl-1-hexyn-3-ol | 92 |

| 5-Nonanone | 1.1 - 1.2 | 5-Ethyl-6-dodecyn-5-ol | 75-86 |

Experimental Protocols

This protocol is divided into two main parts: the preparation of the this compound solution and the subsequent 1,2-addition to a ketone.

Part 1: Preparation of this compound Solution

Materials:

-

Phenylacetylene

-

n-Butyllithium (n-BuLi) in hexanes (concentration typically 1.6 M or 2.5 M)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Anhydrous diethyl ether (Et₂O)

-

Standard laboratory glassware (Schlenk flask, syringes, needles)

-

Inert atmosphere (Argon or Nitrogen)

-

Dry ice/acetone bath

Procedure:

-

Apparatus Setup: Under an inert atmosphere, assemble a flame-dried Schlenk flask equipped with a magnetic stir bar and a rubber septum.

-

Reagent Addition: To the flask, add anhydrous THF (or diethyl ether). Cool the flask to -78 °C using a dry ice/acetone bath.

-

Phenylacetylene Addition: Add phenylacetylene (1.0 equivalent) dropwise to the cooled solvent.

-

n-BuLi Addition: Slowly add n-butyllithium (1.0 equivalent) dropwise to the stirred solution at -78 °C. The addition should be done over a period of 5-10 minutes.

-

Stirring: Stir the resulting solution at -78 °C for 30-60 minutes. The formation of a white precipitate (this compound) may be observed.

Part 2: 1,2-Addition to a Ketone

Materials:

-

This compound solution (from Part 1)

-

Ketone substrate

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Diethyl ether (Et₂O) or Ethyl acetate (B1210297) (EtOAc) for extraction

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

-

Brine (saturated aqueous NaCl solution)

Procedure:

-

Ketone Addition: To the freshly prepared this compound solution at -78 °C, add a solution of the ketone (1.0 equivalent) in anhydrous THF dropwise via syringe.

-

Reaction: Stir the reaction mixture at -78 °C for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Warming: After the reaction is complete, remove the dry ice/acetone bath and allow the reaction mixture to warm to room temperature.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (typically 3 times).

-

Washing: Combine the organic layers and wash with water and then with brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude tertiary propargyl alcohol.

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel. A common eluent system is a gradient of ethyl acetate in hexanes.

Mandatory Visualization

Reaction Mechanism

The following diagram illustrates the general mechanism for the 1,2-addition of this compound to a ketone.

Caption: Mechanism of the 1,2-addition of this compound to a ketone.

Experimental Workflow

The following diagram outlines the experimental workflow for the synthesis of tertiary propargyl alcohols via the 1,2-addition of this compound to ketones.

Caption: Experimental workflow for the synthesis of tertiary propargyl alcohols.

Application Notes and Protocols: Synthesis of Propargyl Alcohols using Lithium Phenylacetylide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl alcohols are versatile synthetic intermediates crucial in the synthesis of a wide range of biologically active molecules, natural products, and functional materials. The addition of acetylides to carbonyl compounds represents a fundamental and highly effective method for their preparation. Among various acetylide reagents, lithium phenylacetylide offers a readily accessible and reactive nucleophile for the construction of propargylic scaffolds bearing a phenyl group. This document provides detailed application notes and experimental protocols for the synthesis of propargyl alcohols via the reaction of this compound with aldehydes and ketones.

Core Principles

The synthesis of propargyl alcohols using this compound is based on the nucleophilic addition of the acetylide to the electrophilic carbonyl carbon of an aldehyde or a ketone. The reaction proceeds via a two-step process:

-

Deprotonation: Phenylacetylene (B144264), a terminal alkyne, is deprotonated by a strong base, typically an organolithium reagent such as n-butyllithium (n-BuLi), to generate the this compound in situ. This step is usually performed at low temperatures in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF).

-

Nucleophilic Addition: The resulting this compound acts as a potent carbon nucleophile, attacking the carbonyl carbon of an aldehyde or ketone. This addition reaction forms a lithium alkoxide intermediate.

-

Aqueous Workup: The reaction is quenched with an aqueous acid solution (e.g., saturated ammonium (B1175870) chloride) to protonate the alkoxide, yielding the final propargyl alcohol.

The general reaction scheme is depicted below:

Figure 1: General workflow for the synthesis of propargyl alcohols.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Propargyl Alcohols

This protocol describes a general method for the in situ preparation of this compound and its subsequent reaction with an aldehyde or ketone.

Materials:

-

Phenylacetylene

-

n-Butyllithium (n-BuLi) in hexanes (concentration to be determined by titration)

-

Anhydrous tetrahydrofuran (THF)

-

Aldehyde or Ketone

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether or Ethyl acetate (B1210297)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-